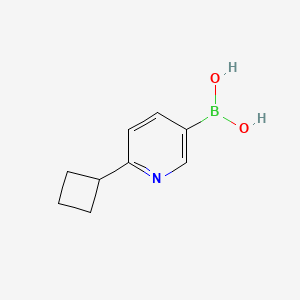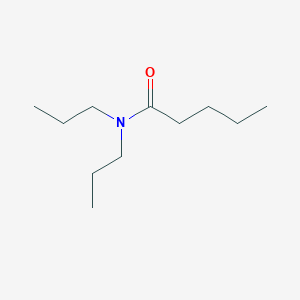
5-Bromo-3-chloro-2-(methoxymethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-2-(methoxymethyl)pyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and a methoxymethyl group attached to the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-(methoxymethyl)pyridine typically involves the halogenation of 2-(methoxymethyl)pyridine. One common method is the bromination of 2-(methoxymethyl)pyridine followed by chlorination. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-chloro-2-(methoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dehalogenated pyridines .
Aplicaciones Científicas De Investigación
5-Bromo-3-chloro-2-(methoxymethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules that can interact with specific biological targets.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-chloro-2-(methoxymethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxymethyl group allows the compound to form strong interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-chloropyridine
- 3-Bromo-2-chloropyridine
- 5-Bromo-2-methoxypyridine
Uniqueness
5-Bromo-3-chloro-2-(methoxymethyl)pyridine is unique due to the presence of both bromine and chlorine atoms along with a methoxymethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in various synthetic pathways .
Propiedades
Número CAS |
2661482-88-6 |
|---|---|
Fórmula molecular |
C7H7BrClNO |
Peso molecular |
236.49 g/mol |
Nombre IUPAC |
5-bromo-3-chloro-2-(methoxymethyl)pyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-4-7-6(9)2-5(8)3-10-7/h2-3H,4H2,1H3 |
Clave InChI |
PIIPIVHAHANSLZ-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C=C(C=N1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


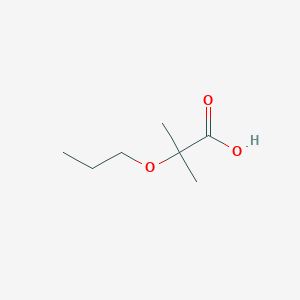
![2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid](/img/structure/B13463337.png)
![(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis](/img/structure/B13463344.png)
![3-[(Tert-butoxy)carbonyl]-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13463350.png)


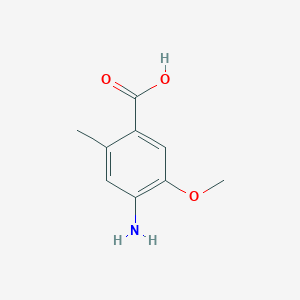
![[(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate](/img/structure/B13463373.png)
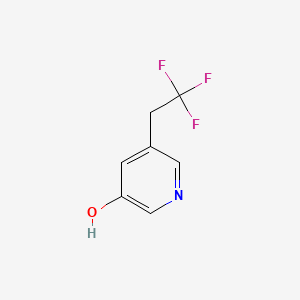
![N-[3-(bromomethyl)-3-(4-methoxybutoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13463396.png)
![2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B13463402.png)
